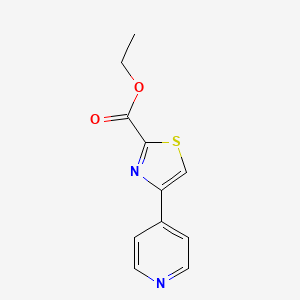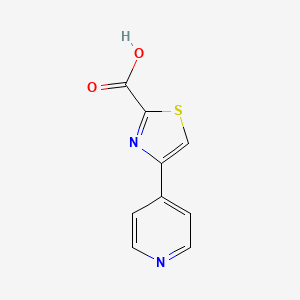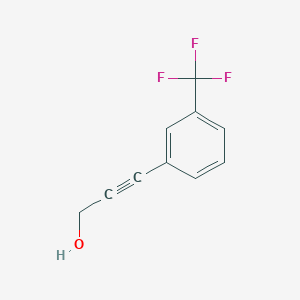
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
Übersicht
Beschreibung
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol , also known by its IUPAC name 3- [3- (trifluoromethyl)phenyl]-2-propyn-1-ol , is a chemical compound with the molecular formula C10H7F3O . It is a clear liquid with a molecular weight of 200.16 g/mol . The compound features a trifluoromethyl group attached to a phenyl ring, along with a propynyl (alkynyl) functional group.
Wissenschaftliche Forschungsanwendungen
Antidepressiva-Forschung
Eine Studie hat die antidepressive Wirkung eines Derivats dieser Verbindung, N-(3-((3-(Trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamid (CF3SePB), an Mäusen untersucht. Die Studie umfasste die Behandlung männlicher Schweizer Mäuse mit CF3SePB und anschliessend die Durchführung des Zwangsschwimmtests (FST) zur Beurteilung depressiven Verhaltens .
Allgemeine Forschungsgebiete
Obwohl spezifische Anwendungen in einzigartigen Bereichen in der verfügbaren Literatur nicht detailliert beschrieben sind, wird diese Verbindung wahrscheinlich in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt. Wissenschaftlerteams bei Unternehmen wie MilliporeSigma verfügen über Erfahrung in Bereichen wie Life Science, Materialwissenschaft, Chemische Synthese, Chromatographie und Analytische Forschung . Es ist möglich, dass 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol in diesen Bereichen für verschiedene Zwecke verwendet werden könnte.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often targeted by antidepressant medications .
Mode of Action
The compound interacts with its targets by modulating the serotonergic system. It seems to enhance the activity of the 5-HT1A and 5-HT3 receptors , which are known to play a role in mood regulation
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathways related to mood regulation. By enhancing the activity of the 5-HT1A and 5-HT3 receptors, it can potentially increase the availability of serotonin, a neurotransmitter that plays a key role in mood regulation .
Pharmacokinetics
It has been administered orally in animal studies at doses ranging from 1 to 50 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability would need further investigation.
Result of Action
The compound has shown an antidepressant-like effect in animal models, as evidenced by its effects in the forced swimming test (FST) and tail suspension test (TST) . This suggests that it may have a positive effect on mood regulation at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored in a sealed container in a dry environment at 2-8°C . .
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPGHSLZWXJUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627892 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65126-85-4 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

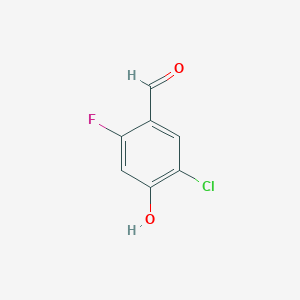


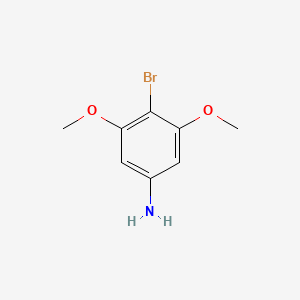

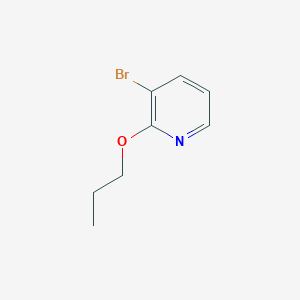
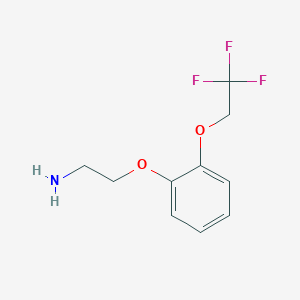



![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)
